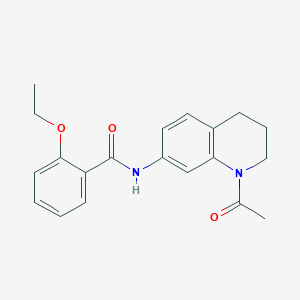

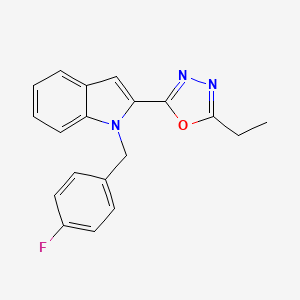

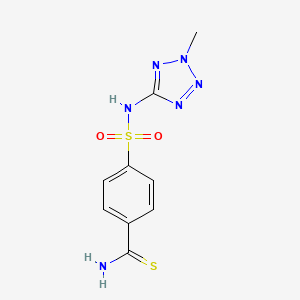

3-(1-(3,3-Diphenylpropanoyl)azetidin-3-yl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione were successfully synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate and copper salt .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis

- A study by Brouillette et al. (2007) demonstrated an efficient one-pot microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione derivatives. This process is significant for the quick production of these compounds in high yields, highlighting their potential in rapid synthesis methods (Brouillette et al., 2007).

Antibacterial Activities

- In 2020, Keivanloo et al. synthesized new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione. Their study revealed that these compounds exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating their potential use in antimicrobial treatments (Keivanloo et al., 2020).

Antiviral Activities

- A 2015 study by Mendes et al. focused on the antiviral activity of new synthetic phenytoin derivatives, including 5,5-diphenyl-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)propyl]imidazolidine-2,4-dione. This compound demonstrated high efficacy against the human metapneumovirus (HMPV), showing potential as an antiviral agent (Mendes et al., 2015).

Antitumor Evaluation

- Alanazi et al. (2013) synthesized and tested several 3-alkyl, 3-aryl-5,5-diphenylimidazolidine-2,4-diones for their antitumor activity. Some of these compounds displayed selective activity against renal cancer cell lines, suggesting their potential use in cancer therapy (Alanazi et al., 2013).

Corrosion Inhibition

- Research by Elbarki et al. (2020) explored the use of imidazolidine-2,4-dione derivatives as corrosion inhibitors for mild steel in HCl solution. Their study found that these compounds effectively inhibit corrosion, which could be valuable in industrial applications (Elbarki et al., 2020).

Supramolecular Extenders in Polyurethane Elastomers

- A 2012 study by Kuo et al. involved the synthesis of a dual-functional building intermediate from azetidin-2,4-dione derivatives. These intermediates were used in the iterative synthesis of supramolecular extenders for polyurethane elastomers, demonstrating their utility in materials science (Kuo et al., 2012).

Eigenschaften

IUPAC Name |

3-[1-(3,3-diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-19(23-13-17(14-23)24-20(26)12-22-21(24)27)11-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUFHMYIOULEKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

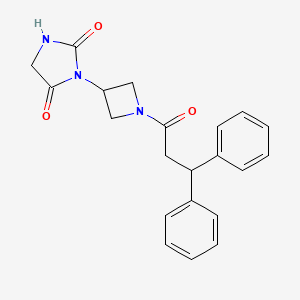

3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2796865.png)

![Methyl 5-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2796870.png)

![ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2796871.png)